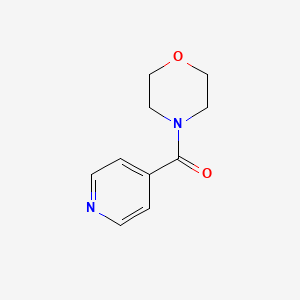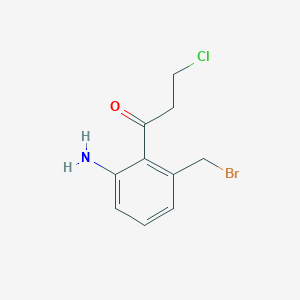
1-(2-Amino-6-(bromomethyl)phenyl)-3-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-6-(bromomethyl)phenyl)-3-chloropropan-1-one is an organic compound characterized by the presence of an amino group, a bromomethyl group, and a chloropropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-(bromomethyl)phenyl)-3-chloropropan-1-one can be achieved through a multi-step process:
Starting Material: The synthesis begins with 2-amino-6-bromomethylbenzene.
Halogenation: The bromomethyl group is introduced through a halogenation reaction using bromine and a suitable catalyst.
Chloropropanone Formation:
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Amino-6-(bromomethyl)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Potassium permanganate in acidic or basic medium, or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromomethyl group.
Oxidation: Nitro or nitroso derivatives of the original compound.
Reduction: Alcohol derivatives of the chloropropanone moiety.
Aplicaciones Científicas De Investigación
1-(2-Amino-6-(bromomethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-6-(bromomethyl)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the bromomethyl and chloropropanone moieties can participate in covalent interactions with nucleophilic residues. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Amino-6-(chloromethyl)phenyl)-3-chloropropan-1-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(2-Amino-6-(methyl)phenyl)-3-chloropropan-1-one: Similar structure but with a methyl group instead of a bromomethyl group.
1-(2-Amino-6-(bromomethyl)phenyl)-3-propan-1-one: Similar structure but without the chlorine atom in the propanone moiety.
Uniqueness
1-(2-Amino-6-(bromomethyl)phenyl)-3-chloropropan-1-one is unique due to the presence of both the bromomethyl and chloropropanone groups, which confer distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for medicinal chemistry research.
Propiedades
Fórmula molecular |
C10H11BrClNO |
|---|---|
Peso molecular |
276.56 g/mol |
Nombre IUPAC |
1-[2-amino-6-(bromomethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H11BrClNO/c11-6-7-2-1-3-8(13)10(7)9(14)4-5-12/h1-3H,4-6,13H2 |
Clave InChI |
RNVSTCOMBLUIRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)N)C(=O)CCCl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


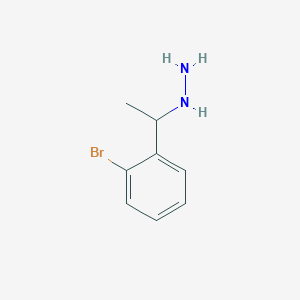
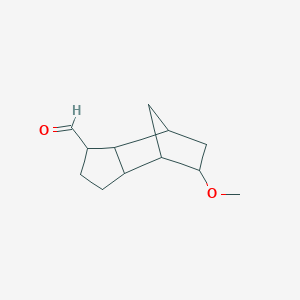
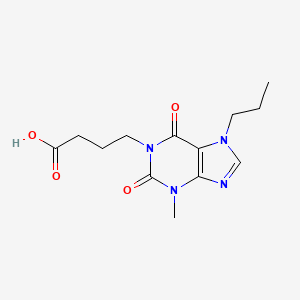
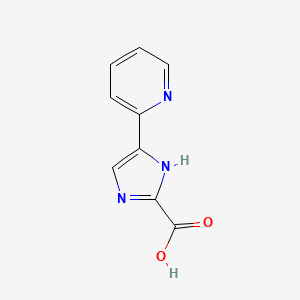
![6lambda6-Thia-3-azabicyclo[3.2.1]octane-6,6-dione hydrochloride](/img/structure/B14064481.png)

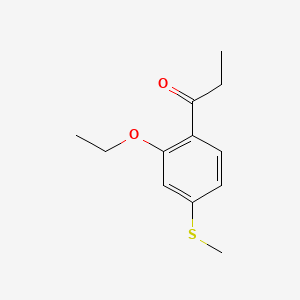
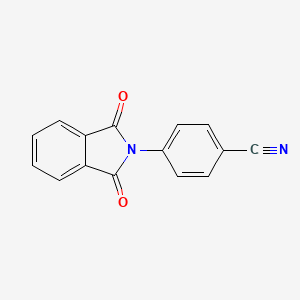
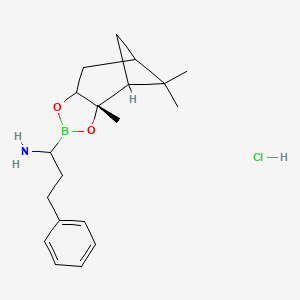
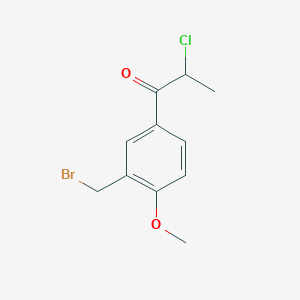

![Acetic acid;tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14064527.png)
